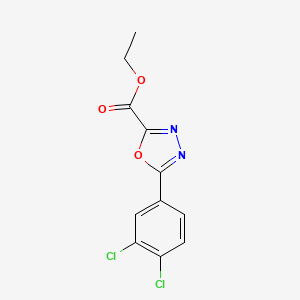

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-15-14-9(18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWFTEBGQSWXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization of Hydrazide Derivatives

This approach involves synthesizing the oxadiazole ring via cyclization of hydrazide derivatives bearing the 3,4-dichlorophenyl group, followed by esterification to introduce the ethyl ester at the 2-position.

Step 1: Preparation of Hydrazide Intermediate

The starting material is typically a 3,4-dichlorophenyl hydrazide, obtained by amidation of the corresponding acid chloride or ester with hydrazine hydrate in an appropriate solvent such as ethanol or acetic acid.

Step 2: Cyclization to Oxadiazole

The hydrazide reacts with reagents like carbon disulfide (CS₂) or carbonyldiimidazole (CDI) under reflux conditions to form the 1,3,4-oxadiazole ring. For example, the reaction with CS₂ in ethanol in the presence of potassium hydroxide (KOH) facilitates ring closure, yielding the oxadiazole core.

Step 3: Esterification to Ethyl 2-Carboxylate

The oxadiazole intermediate is then esterified with ethanol and a catalytic acid (e.g., sulfuric acid) or via Fischer esterification to produce the ethyl ester.

Representative Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Hydrazide synthesis | Hydrazine hydrate | Ethanol | Room temp to reflux | 4-6 hours | Acid chlorides or esters as starting material |

| Cyclization | CS₂, KOH | Ethanol | Reflux | 8 hours | Acidification post-reaction |

| Esterification | Ethanol, H₂SO₄ | - | Reflux | 4-6 hours | Removal of excess ethanol |

Research Reference:

- The synthesis of oxadiazole derivatives via cyclization of hydrazides with CS₂ and subsequent esterification has been documented in recent chemical literature, emphasizing the efficiency of this route for functionalized oxadiazoles.

Multistep Synthesis via Intermediate Formation

This method involves the initial synthesis of a 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione, followed by oxidation or substitution to form the desired ester.

Step 1: Synthesis of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione

Reacting aroyl hydrazines with carbon disulfide in ethanol under reflux conditions, with potassium hydroxide as a base, produces the thione derivative.

Step 2: Conversion to Ester

The thione is then subjected to oxidative or nucleophilic substitution reactions to replace the thione sulfur with an oxygen atom, forming the corresponding oxadiazole-2-carboxylate ester.

Step 3: Esterification

Alternatively, the acid form can be esterified directly with ethanol under acidic conditions to yield the ethyl ester.

| Step | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Thione formation | aroyl hydrazine, CS₂, KOH | Ethanol | Reflux | 8 hours | Acidification and extraction with ethyl acetate |

| Esterification | Ethanol, H₂SO₄ | - | Reflux | 4-6 hours | Purification by recrystallization |

Research Reference:

- The patent CN104974106A describes a synthetic route to 5-alkyl--oxadiazole-2-formic acid alkyl esters, which shares similarities with the esterification steps involved in synthesizing the target compound.

Key Reagents and Conditions Summary

Notes on Optimization and Yield

- Reaction Temperature: Reflux conditions (~78°C for ethanol) are optimal for cyclization and esterification.

- Solvent Choice: Ethanol is preferred for its dual role as solvent and reactant in esterification.

- Reaction Time: Typically ranges from 4 to 8 hours, depending on scale and specific reagents.

- Purification: Recrystallization from ethanol or ethanol-water mixtures yields high-purity products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Main Steps | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Hydrazide Cyclization | 3,4-dichlorophenyl hydrazide | CS₂, KOH | Cyclization + esterification | Moderate to high | Straightforward, high purity |

| Thione Intermediate Route | Aroyl hydrazine + CS₂ | Oxidants or substitution reagents | Thione formation + esterification | Variable | Suitable for diverse substitutions |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at position 2 (activated by the ester group) or position 5 (activated by the dichlorophenyl group). Common reagents and outcomes include:

Example : Mannich reaction with piperidine yields 3-[(piperidinyl)methyl] derivatives, which exhibit enhanced biological activity .

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further functionalization:

Note : The carboxylic acid derivative is frequently used to synthesize amides via coupling agents like EDC/HOBt .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cyclization reactions under specific conditions:

Example : Photoredox-catalyzed cyclization with aldehydes generates 2,5-disubstituted oxadiazoles in yields up to 85% .

Functionalization via Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl group directs electrophilic substitution at specific positions:

| Reagent | Position | Product | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to Cl | Nitro-substituted derivatives | |

| SO₃/H₂SO₄ | Meta to Cl | Sulfonated derivatives |

Note : Electrophilic substitution is less common due to the electron-withdrawing nature of the dichlorophenyl group .

Oxidation and Reduction

While the oxadiazole ring is generally stable, substituents undergo redox reactions:

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Oxadiazole N-oxide derivatives | |

| Reduction | LiAlH₄, NaBH₄ | Ethanolamine-linked oxadiazoles |

Example : Reduction of the ester group with LiAlH₄ yields primary alcohols, which are intermediates for alkylation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate, as promising anticancer agents. The mechanism of action is primarily attributed to their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Studies and Findings

- In Vitro Studies : A series of oxadiazole derivatives were tested against various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). This compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cell lines .

- Mechanistic Insights : The anticancer efficacy was linked to the induction of apoptosis in cancer cells. Flow cytometry assays showed an increase in annexin V-positive cells upon treatment with this compound, suggesting that it triggers programmed cell death .

Antimicrobial Properties

Beyond anticancer applications, this compound has also been investigated for its antimicrobial properties.

Research Findings

- Bacterial Inhibition : Studies have shown that oxadiazole derivatives exhibit activity against a range of bacteria including Staphylococcus aureus and Escherichia coli. The compound's structure appears to enhance its interaction with bacterial membranes leading to increased permeability and cell death .

Material Science Applications

Oxadiazoles are known for their electronic properties and stability, making them suitable candidates for material science applications.

Applications in Organic Electronics

- Conductive Polymers : this compound can be incorporated into polymer matrices to create materials with enhanced electrical conductivity. These materials have potential uses in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate carboxylic acids with hydrazides followed by cyclization under acidic conditions.

Synthesis Pathway

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Carboxylic acid + Hydrazine | Moderate |

| 2 | Cyclization (Acidic medium) | High |

This synthetic route is crucial for producing derivatives with variable substituents that can modulate biological activity .

Mechanism of Action

The mechanism of action of Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring is crucial for its stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Insights :

- Electron-donating groups (e.g., 3,4-dimethylphenyl) enhance reaction yields compared to electron-withdrawing substituents (e.g., 2,4-dichlorophenyl), likely due to improved stabilization of intermediates .

- Steric hindrance from substituents (e.g., tert-butyl) may necessitate modified purification methods, though direct yield data are unavailable .

Spectral and Molecular Property Comparisons

Notes:

- The 3,4-dichlorophenyl variant (calculated MW ~313.14) exhibits a higher molecular weight than alkyl- or heteroaromatic-substituted analogs due to chlorine atoms.

- IR spectra for dichlorophenyl and dimethylphenyl derivatives share identical carbonyl stretches (1742 cm⁻¹), confirming ester functionality .

- HRMS data validate molecular formulas, with minor deviations (<0.002 Da) in observed vs. calculated values .

Heterocycle and Halogen Substitution Variations

Insights :

- Fluorine substitution reduces steric bulk compared to chlorine, possibly improving synthetic accessibility .

Biological Activity

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of a dichlorophenyl group attached to the oxadiazole ring. The synthesis typically involves the reaction of 3,4-dichlorobenzoic acid with ethyl hydrazinecarboxylate and subsequent cyclization to form the oxadiazole ring. The synthetic pathway often includes various purification techniques such as column chromatography to obtain high-purity compounds for biological testing.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has been evaluated against various cancer cell lines. For instance:

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines including MDA-MB-231 (breast cancer), HCT116 (colon cancer), and PC-3 (prostate cancer) with IC50 values ranging from 0.67 to 6.55 µM .

- A comparative analysis indicated that compounds with similar structures showed enhanced anticancer activity due to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

The mechanism by which this compound exerts its anticancer effects is multifaceted:

- Tubulin Inhibition : The compound acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for mitosis .

- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and cell death .

Other Biological Activities

Beyond anticancer properties, this compound exhibits other pharmacological effects:

- Antimicrobial Activity : Some derivatives of oxadiazoles have demonstrated antibacterial and antifungal properties .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities linked to the modulation of cytokine production .

Case Studies

Several case studies have documented the biological efficacy of this compound:

- A study conducted by Zhang et al. assessed various oxadiazole derivatives including this compound against multiple cancer types. The findings revealed that it significantly inhibited cell proliferation in a dose-dependent manner across different cell lines .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 | 0.67 | Tubulin inhibition |

| Ethyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate | HCT116 | 0.80 | Apoptosis induction |

| Ethyl 5-(dichloroaniline)-1,3,4-oxadiazole-2-carboxylate | PC-3 | 6.55 | ROS generation |

Q & A

Q. What are the established synthetic routes for Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate, and how can reaction efficiency be optimized?

A common method involves cyclization of hydrazide intermediates with 3,4-dichlorophenyl-substituted precursors. Key steps include refluxing in anhydrous solvents (e.g., ethanol or THF) with catalytic acid. Optimization strategies:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of hydrazide to carbonyl electrophile to minimize side products.

- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) for high-purity isolation .

- Catalytic additives : Incorporate azo reagents (e.g., ethyl 2-(3,4-dichlorophenyl)azocarboxylate) to accelerate cyclization, as demonstrated in Mitsunobu-like reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : - and -NMR confirm regiochemistry of the oxadiazole ring and substituent positions. For example, the ester carbonyl (C=O) resonates at ~165–170 ppm in -NMR .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H] at m/z 317.0004 for ) and fragmentation patterns.

- IR : Validate oxadiazole C=N stretching (1550–1600 cm) and ester C=O (1720–1750 cm) .

Q. How do solubility and stability impact experimental design?

- Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Use DMSO for biological assays to avoid precipitation.

- Stability : Hydrolytically sensitive; store under inert gas (N/Ar) at –20°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals planar oxadiazole rings with dihedral angles of 15–25° relative to the dichlorophenyl group. This data clarifies steric interactions and electronic delocalization, critical for structure-activity relationship (SAR) studies. Lattice parameters (e.g., monoclinic C2/c space group, a = 19.215 Å, β = 121.25°) inform packing behavior .

Q. What computational methods predict bioactivity or binding interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For this compound, HOMO localization on the oxadiazole ring suggests nucleophilic attack susceptibility.

- Molecular docking : Simulate binding to biological targets (e.g., GABA receptors) using AutoDock Vina. Parameterize force fields with partial charges derived from electrostatic potential (ESP) .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

- Solvent effects : Compare DMSO-d vs. CDCl* spectra; aromatic proton shifts vary by ~0.3 ppm due to hydrogen bonding in DMSO.

- Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening. For example, coalescence temperatures near 50°C indicate restricted rotation of the dichlorophenyl group .

Q. What strategies improve yield in multi-step syntheses of analogues?

Q. How do substituent modifications influence biological activity?

- SAR studies : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Bioassays (e.g., radioligand binding for GABA) show potency correlates with substituent electronegativity .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Purity verification : Use DSC (Differential Scanning Calorimetry) to confirm melting points. Impurities (>5%) depress observed values.

- Cross-lab validation : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC protocols) to isolate procedural variables .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.